molecular formula C9H16O4 B162715 Diethyl dimethylmalonate CAS No. 1619-62-1

Diethyl dimethylmalonate

Cat. No. B162715
CAS RN: 1619-62-1
M. Wt: 188.22 g/mol
InChI Key: UELKSYXXNGHTSE-UHFFFAOYSA-N
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Description

Diethyl dimethylmalonate is a chemical compound with the linear formula (CH3)2C(CO2C2H5)2 . It has a molecular weight of 188.22 . It is a liquid at room temperature with a refractive index of 1.412 .


Synthesis Analysis

A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts . It can also be combined with urea under the action of a strong base to form a barbiturate .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.991 g/mL at 25 °C . It has a boiling point of 192 °C .

Scientific Research Applications

1. Metathesis Reactions

Diethyl dimethylmalonate has been studied in ring-closing metathesis reactions using ruthenium catalysts. Stewart et al. (2010) investigated the relative turnover numbers (TONs) of productive and nonproductive metathesis reactions of diethyl diallylmalonate with various ruthenium-based catalysts. The study proposed nonproductive cross metathesis involving a chain-carrying ruthenium methylidene and used a steric model to explain observed trends (Stewart et al., 2010).

2. Kinetic Studies

George et al. (2003) measured bimolecular rate coefficients for the reactions of hydroxyl radical (OH) with various compounds including this compound in aqueous solutions. This was achieved using a novel experimental technique involving a Teflon AF 2400 liquid core waveguide, enabling sensitive detection of chemical transients in the aqueous phase (George et al., 2003).

3. Transesterification Catalysis

Rathore et al. (2013) reported the transesterification of higher to lower esters and vice versa under ambient conditions using ethylenediamine assisted by metal nanoparticles. This includes the room temperature conversion of diethylmalonate to dimethylmalonate, demonstrating the potential of this catalytic system in organic synthesis (Rathore et al., 2013).

4. Complex Formation Studies

Calvaruso et al. (1977) investigated the kinetics of complex formation between this compound and iron(III) in aqueous solution. They estimated the dissociation constants of diethylmalonate and the stability constant of the corresponding iron(III) monochelates, proposing two possible mechanisms for the observed reactions (Calvaruso et al., 1977).

5. Polymerization Applications

Fox and Schrock (1992) explored the living cyclopolymerization of diethyl dipropargylmalonate, yielding a conjugated polyene with both five- and six-membered rings in the polyene backbone. This study showed that cyclization to form the five-membered ring prevents deactivation of the catalyst (Fox & Schrock, 1992).

Safety and Hazards

Diethyl dimethylmalonate is classified as a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should occur near it . Contact with skin and eyes should be avoided, and inhalation of vapour or mist should be prevented .

Future Directions

There is ongoing research into the therapeutic potential of succinate dehydrogenase inhibition, by using dimethyl malonate (DMM), on kidney and mitochondria functions in a mouse model of AKI . This could have clinical implications for future therapeutic strategies to prevent the development of AKI and associated adverse complications, especially in high-risk hospitalized patients .

Mechanism of Action

Target of Action

Diethyl dimethylmalonate, also known as diethyl propanedioate, is a malonic ester derivative . The primary targets of this compound are the α-hydrogens of 1,3-dicarbonyl compounds . These α-hydrogens play a crucial role in the alkylation of enolate ions .

Mode of Action

This compound can be transformed into its enolate using sodium ethoxide as a base . This enolate can then undergo an S_N2 reaction with alkyl halides, replacing an α-hydrogen with an alkyl group and forming a new carbon-carbon bond . This process is known as the alkylation of enolate ions .

Biochemical Pathways

The alkylation of enolate ions is a key step in several important biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways provide routes to a wide variety of carboxylic acids and methyl ketones .

Pharmacokinetics

It is known that the compound forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .

Result of Action

The alkylation of enolate ions by this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of carboxylic acids and methyl ketones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the transformation of the compound into its enolate . Additionally, the efficacy of the S_N2 reaction can be affected by the nature of the alkyl halide and the reaction conditions .

properties

IUPAC Name

diethyl 2,2-dimethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKSYXXNGHTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167270
Record name Diethyl dimethylmalonate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1619-62-1
Record name Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester
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Record name Diethyl dimethylmalonate
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Record name DIETHYL DIMETHYLMALONATE
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Record name Diethyl dimethylmalonate
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Record name Diethyl dimethylmalonate
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Synthesis routes and methods

Procedure details

0.023 ml of concentrated sulfuric acid are cautiously added to a solution of 4 g of 2,2-dimethylmalonic acid in 30 ml of a 1:2 absolute ethanol/toluene mixture. The reaction mixture is refluxed, distilling the azeotropic water/toluene mixture and adding every few an ethanol/toluene mixture. After 3 hours, the reaction mixture is added with 50 ml of water and extracted with ethyl acetate (3×15 ml). The combined organic extracts are dried over sodium sulfate and solvent is evaporated off under reduced pressure. The residue is purified by silica gel chromatography (eluent 2:1 hexane/AcOEt). 3.3 g of 2,2-dimethylmalonic acid diethyl ester are obtained.
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethanol toluene
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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